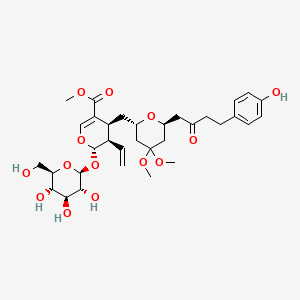
Hydrangenoside A dimethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrangenoside A dimethyl acetal is a natural product isolated from the leaves of Hydrangea macrophylla subsp. serrata. It belongs to the class of secoiridoid glycosides, which are known for their diverse biological activities. This compound has been studied for its potential antiallergic and antimicrobial properties .
Vorbereitungsmethoden
Hydrangenoside A dimethyl acetal is typically isolated from the leaves of Hydrangea macrophylla subsp. serrata. The extraction process involves the use of methanol to extract the leaves, followed by suspension in water and extraction with n-butanol. The n-butanol extract is then subjected to silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to obtain the pure compound .
Analyse Chemischer Reaktionen
Hydrangenoside A dimethyl acetal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The exact mechanism of action of Hydrangenoside A dimethyl acetal is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antiallergic activity may involve the inhibition of histamine release from mast cells, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Hydrangenoside A dimethyl acetal is structurally similar to other secoiridoid glycosides, such as secologanin dimethyl acetal, n-butyl vogeloside, and hydrangenoside C. These compounds share a common iridoid backbone but differ in their specific functional groups and side chains. The unique structural features of this compound, such as the presence of two methoxyl groups and an acetal carbon, contribute to its distinct biological activities .
Eigenschaften
Molekularformel |
C33H46O14 |
|---|---|
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(2S,6S)-6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4,4-dimethoxyoxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C33H46O14/c1-5-23-24(25(30(40)41-2)17-44-31(23)47-32-29(39)28(38)27(37)26(16-34)46-32)13-22-15-33(42-3,43-4)14-21(45-22)12-20(36)11-8-18-6-9-19(35)10-7-18/h5-7,9-10,17,21-24,26-29,31-32,34-35,37-39H,1,8,11-16H2,2-4H3/t21-,22-,23+,24-,26+,27+,28-,29+,31-,32-/m0/s1 |
InChI-Schlüssel |
XFPYZGYIBWUCDZ-ZKEMUXHQSA-N |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2CC(C[C@@H](O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C(C1CC2CC(CC(O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



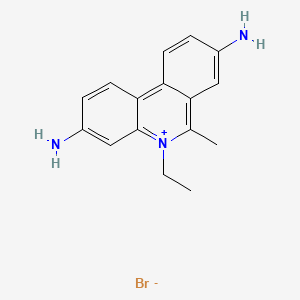
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)

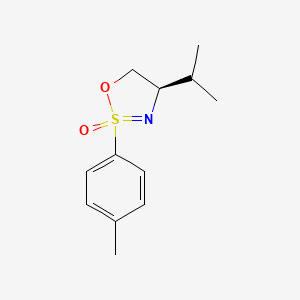
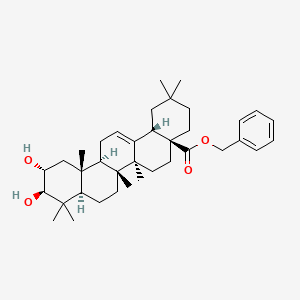
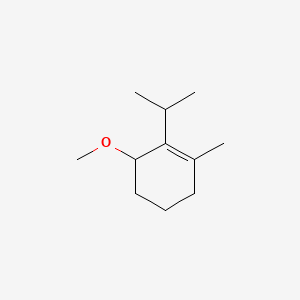
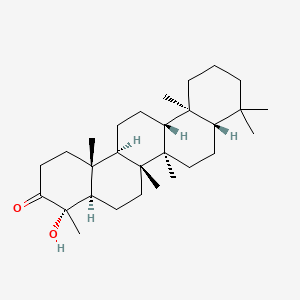
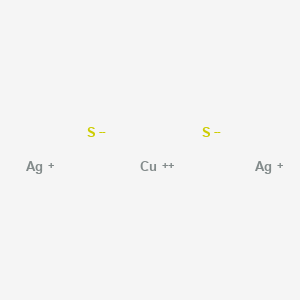
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)

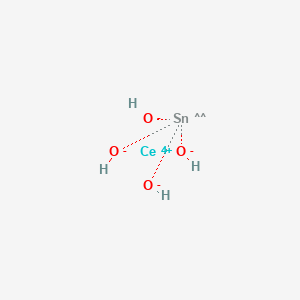
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
